molecular formula C12H20N3Si B13754750 CID 21924643

CID 21924643

Numéro de catalogue: B13754750
Poids moléculaire: 234.39 g/mol
Clé InChI: OQMNHYQDXQYFRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .

Analyse Des Réactions Chimiques

Types of Reactions

Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon oxide films.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .

Comparaison Avec Des Composés Similaires

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Uniqueness

Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .

Propriétés

Formule moléculaire

C12H20N3Si

Poids moléculaire

234.39 g/mol

InChI

InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3

Clé InChI

OQMNHYQDXQYFRS-UHFFFAOYSA-N

SMILES canonique

CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C

Origine du produit

United States

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